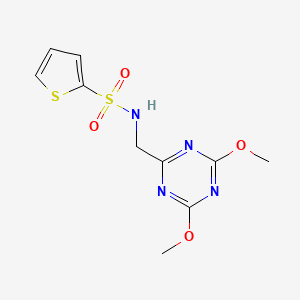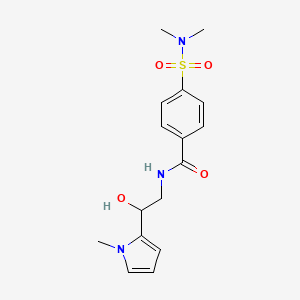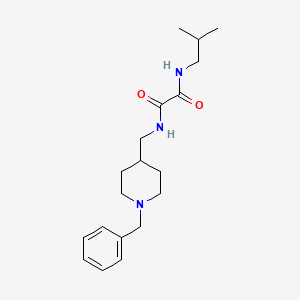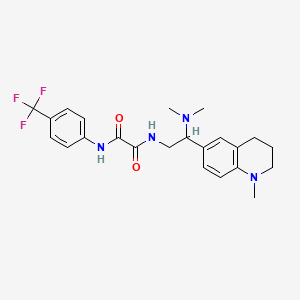![molecular formula C24H20Cl2N2O2S B2573797 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-42-1](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Synthesis
The chemical compound , due to its thieno[2,3-d]pyrimidine core structure, is of significant interest in the field of medicinal chemistry. One study demonstrates the synthesis of thieno[2,3-d]pyrimidine derivatives, highlighting their potential for high biological activities. These compounds have shown promise as inhibitors of adenosine kinase, platelet aggregation, and possess anti-leukemia and anticancer activities (El-Gazzar, Hussein, & Aly, 2006). This suggests that the chemical compound could play a role in the development of new therapeutic agents targeting various diseases.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid to form the corresponding chalcone. The chalcone is then reacted with cycloheptanone in the presence of sulfur and piperidine to form the desired cycloheptenone. The cycloheptenone is then reacted with thiourea and acetic anhydride to form the final product, 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenylacetic acid", "cycloheptanone", "sulfur", "piperidine", "thiourea", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone.", "Step 2: Reaction of the chalcone with cycloheptanone in the presence of sulfur and piperidine to form the desired cycloheptenone.", "Step 3: Reaction of the cycloheptenone with thiourea and acetic anhydride in the presence of a base such as sodium acetate or potassium acetate to form the final product, 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione." ] } | |
CAS RN |
865655-42-1 |
Molecular Formula |
C24H20Cl2N2O2S |
Molecular Weight |
471.4 |
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C24H20Cl2N2O2S/c25-16-8-6-15(7-9-16)14-27-23-21(19-4-2-1-3-5-20(19)31-23)22(29)28(24(27)30)18-12-10-17(26)11-13-18/h6-13H,1-5,14H2 |
InChI Key |
DOYBHJMOBYIHCW-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)

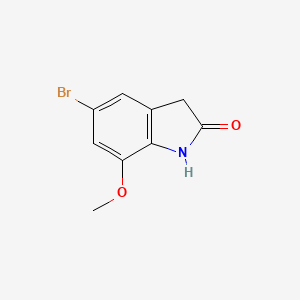

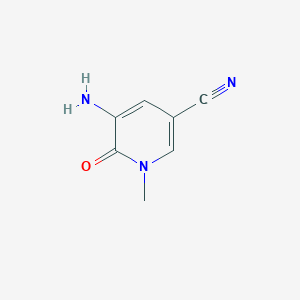
![3-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-phenoxyethyl)urea](/img/structure/B2573727.png)
